4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE
Properties
Molecular Formula |
C22H20N4O3S4 |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
4-[(6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S4/c1-22(2)19-17(15-5-4-6-16(29-3)18(15)25-22)20(32-31-19)24-13-7-9-14(10-8-13)33(27,28)26-21-23-11-12-30-21/h4-12,25H,1-3H3,(H,23,26) |
InChI Key |
VVZRSZPWASVULT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C |
Origin of Product |
United States |
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